cis-11-Octadecenoic acid methyl ester

Vue d'ensemble

Description

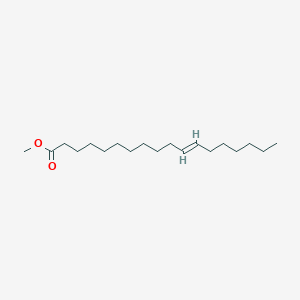

cis-11-Octadecenoic acid methyl ester: is a fatty acid methyl ester with the molecular formula C19H36O2. It is also known as methyl cis-11-octadecenoate and is a derivative of vaccenic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mécanisme D'action

Mode of Action

It is known that it is a fatty acid methyl ester , which suggests that it may interact with its targets in a similar manner to other fatty acids and their esters.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl cis-11-Octadecenoic Acid Ester. For instance, it should be handled in a well-ventilated place and stored at −20°C . It should also be kept away from sources of ignition due to its flammability .

Analyse Biochimique

Biochemical Properties

It is known that it can be used as a standard mixture along with bacterial FAME and polyunsaturated fatty acids to identify the peak during GC analysis to determine fatty acid composition in bacterial cells and lipid extraction .

Cellular Effects

It is known that it can influence the lipid order of mouse brain synaptic plasma membranes .

Temporal Effects in Laboratory Settings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cis-11-Octadecenoic acid methyl ester typically involves the esterification of cis-11-Octadecenoic acid with methanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of vegetable oils containing cis-11-Octadecenoic acid. This process involves the reaction of the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: cis-11-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: It can be reduced to form saturated fatty acid methyl esters.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid methyl esters.

Substitution: Halogenated fatty acid methyl esters.

Applications De Recherche Scientifique

cis-11-Octadecenoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.

Medicine: Research has explored its potential role in modulating lipid metabolism and its effects on cardiovascular health.

Industry: It is used in the production of biodiesel and as a lubricant additive.

Comparaison Avec Des Composés Similaires

- trans-11-Octadecenoic acid methyl ester

- cis-9-Octadecenoic acid methyl ester

- trans-9-Octadecenoic acid methyl ester

Comparison: cis-11-Octadecenoic acid methyl ester is unique due to its specific configuration and double bond position, which confer distinct chemical and biological properties compared to its isomers. For instance, the cis configuration results in different physical properties such as melting point and solubility, and it may also exhibit different biological activities .

Activité Biologique

Cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate, is a fatty acid methyl ester derived from the unsaturated fatty acid cis-11-octadecenoic acid. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 296.49 g/mol. It is characterized by a long hydrocarbon chain with a double bond in the cis configuration, which influences its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies involving extracts from cyanobacteria have shown that this compound contributes to the inhibition of both gram-positive and gram-negative bacteria, as well as yeast strains. The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of enzyme activities essential for microbial survival .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Candida albicans | Weak |

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various biological models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS methods. Results indicate that this compound can scavenge free radicals effectively, thus protecting cells from oxidative stress and related damage. This property is essential for preventing chronic diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

Case Study 1: Antidiarrheal Activity

A study conducted on the seeds of Acacia nilotica revealed that this compound exhibited significant antidiarrheal activity in animal models. The mechanism was linked to its ability to modulate gastrointestinal motility and reduce fluid secretion in the intestines .

Case Study 2: Seed Dormancy Release

In another investigation focusing on Podophyllum hexandrum, it was found that the accumulation of this compound during seed dormancy release correlated with enhanced germination rates. This suggests a role for this compound in plant physiology, particularly in processes related to seed germination and dormancy breaking .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound across different biological systems:

- In vitro studies have shown its effectiveness against various cancer cell lines (e.g., HepG2, HCT-116) with IC50 values indicating cytotoxicity at micromolar concentrations .

- Comparative metabolomic analyses have suggested that unsaturated fatty acids like cis-11-octadecenoic acid may play a critical role in maintaining cellular homeostasis during stress responses .

Propriétés

Numéro CAS |

1937-63-9 |

|---|---|

Formule moléculaire |

C19H36O2 |

Poids moléculaire |

296.5 g/mol |

Nom IUPAC |

methyl octadec-11-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3 |

Clé InChI |

PVVODBCDJBGMJL-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC |

SMILES isomérique |

CCCCCC/C=C/CCCCCCCCCC(=O)OC |

SMILES canonique |

CCCCCCC=CCCCCCCCCCC(=O)OC |

Apparence |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

Key on ui other cas no. |

6198-58-9 52380-33-3 1937-63-9 |

Pictogrammes |

Irritant |

Synonymes |

methyl vaccenate methyl vaccenate, (E)-isomer vaccenic acid methyl este |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Methyl cis-11-octadecenoate and has its presence been observed in other organisms?

A1: Methyl cis-11-octadecenoate is found in the seeds of both white pitaya (Hylocereus polyrhizus) and red pitaya (H. undatus) []. While the relative content might differ slightly, it constitutes a part of their fatty acid profile. Interestingly, this compound is also found in the marine sponge Spirastrella abata and has been linked to cholesterol biosynthesis inhibition in Chang liver cells []. This suggests potential biological activity and warrants further investigation.

Q2: Are there any studies investigating the potential benefits of Methyl cis-11-octadecenoate in relation to its presence in pitaya seeds?

A2: While the research article [] focuses on analyzing the fatty acid composition of pitaya seeds, it does not delve into the specific benefits of Methyl cis-11-octadecenoate. Further studies are needed to understand if this compound contributes to any health benefits associated with consuming pitaya seeds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.